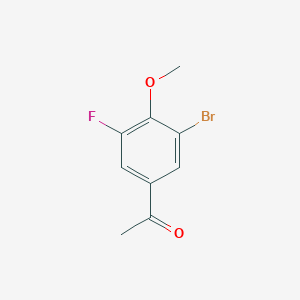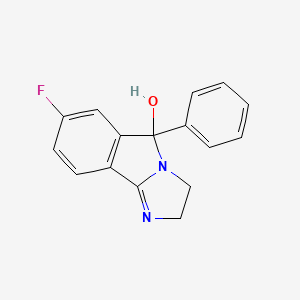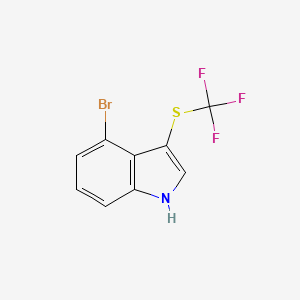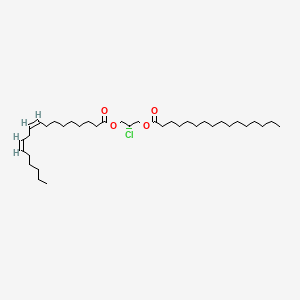
rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol: is a synthetic lipid compound that has garnered significant attention due to its biochemical and physiological effects. As a member of the chlorinated lipids family, it possesses notable anti-inflammatory and anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol involves the esterification of 9,12,15-octadecatrienoic acid with 1-chloromethyl-2-(1-oxohexadecyl)oxy ethyl ester. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a more reduced form.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lipid oxidation and chlorination processes.
Biology: The compound is studied for its effects on cellular metabolism and signaling pathways.
Medicine: Due to its anti-inflammatory and anti-tumor properties, it is investigated for potential therapeutic applications.
Industry: It is used in the development of new lipid-based materials and formulations
Mechanism of Action
The mechanism by which rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol exerts its effects involves several molecular targets and pathways:
NF-κB Inhibition: The compound inhibits the activity of NF-κB, a transcription factor involved in inflammation and cancer.
AMPK Activation: It activates AMPK, a protein that regulates energy metabolism and exhibits anti-tumor properties.
Apoptosis Induction: The compound induces apoptosis, a process of programmed cell death crucial for eliminating damaged cells.
Comparison with Similar Compounds
- rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol
- rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5
Comparison: While rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol shares structural similarities with these compounds, its unique combination of palmitoyl and linolenoyl groups, along with the chloropropanediol moiety, imparts distinct biochemical properties. This uniqueness makes it particularly valuable for studying specific lipid-related processes and potential therapeutic applications .
Properties
Molecular Formula |
C37H67ClO4 |
|---|---|
Molecular Weight |
611.4 g/mol |
IUPAC Name |
[(2S)-2-chloro-3-hexadecanoyloxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C37H67ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17-/t35-/m0/s1 |
InChI Key |
BPSPBSPEADGCJC-YAIZGCQRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


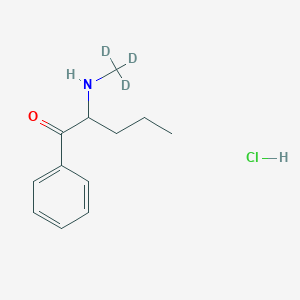
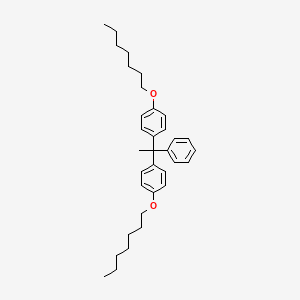

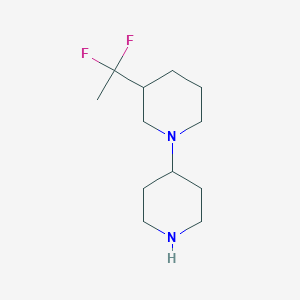
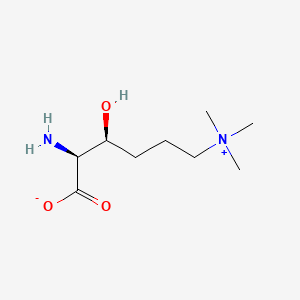
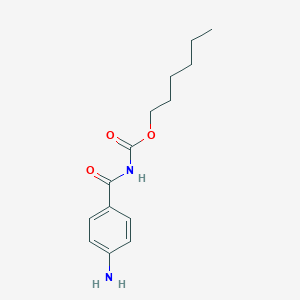

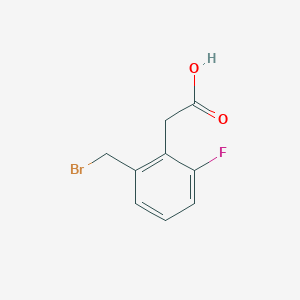
![[Bis(trifluoromethyl)aminooxy]radical](/img/structure/B15292686.png)
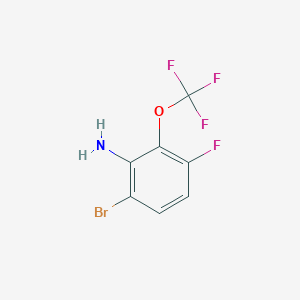
![4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B15292693.png)
